Tert-butyl 4-formylbenzoate
CAS No.: 65874-27-3
Cat. No.: VC21205530
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65874-27-3 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | tert-butyl 4-formylbenzoate |
| Standard InChI | InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 |
| Standard InChI Key | DUNFNBQQWYQKFE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O |
Introduction
Physical and Chemical Properties
Tert-butyl 4-formylbenzoate possesses distinctive physical and chemical properties that contribute to its utility across various applications. Understanding these properties is essential for researchers working with this compound.
Basic Properties
The compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . It typically appears as a colorless to pale yellow solid with specific melting and boiling points.
Table 1: Key Physical and Chemical Properties of Tert-butyl 4-formylbenzoate
Structural Characteristics
The structural features of Tert-butyl 4-formylbenzoate are critical to understanding its reactivity and applications. The molecule contains:
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A benzene ring as the core structure
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A formyl group (-CHO) at the para position, serving as a reactive site for many transformations
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A tert-butyl ester group (-COOC(CH3)3), providing protection to the carboxylic acid functionality
The unique combination of these functional groups allows for selective chemical transformations, making this compound particularly useful in multistep synthetic processes.
Synthesis Methods
Tert-butyl 4-formylbenzoate can be synthesized through various methods, each with specific advantages depending on the application context.
Laboratory Synthesis
The primary method for synthesizing Tert-butyl 4-formylbenzoate involves the esterification of 4-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion. The reaction can be represented as:
4-formylbenzoic acid + tert-butyl alcohol → Tert-butyl 4-formylbenzoate + H2O
The reaction conditions must be carefully controlled to prevent side reactions involving the aldehyde group. Purification typically involves techniques such as recrystallization or column chromatography to achieve high purity levels.
Industrial Production
In industrial settings, the production of Tert-butyl 4-formylbenzoate often employs continuous flow reactors to optimize reaction conditions and improve yield. The industrial process may incorporate several steps:
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Initial esterification reaction under controlled conditions
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Purification through distillation or recrystallization
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Quality control testing to ensure high purity
These industrial methods typically aim to achieve purities of at least 97%, as indicated by gas chromatography analysis . The compound is usually stored under an inert atmosphere, such as argon, to prevent oxidation of the formyl group.
Chemical Reactions
Tert-butyl 4-formylbenzoate undergoes various chemical reactions, primarily centered around the reactivity of its formyl group and the aromatic ring. These reactions form the basis of its utility in organic synthesis.
Oxidation Reactions
The formyl group in Tert-butyl 4-formylbenzoate can be oxidized to a carboxylic acid using various oxidizing agents. Common oxidants include potassium permanganate in an acidic medium, which yields the corresponding 4-tert-butylbenzoic acid derivative. This transformation is valuable when a dicarboxylic acid derivative is required for subsequent reactions.
Reduction Reactions
The formyl group can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether. This reduction typically results in the formation of the corresponding benzyl alcohol derivative while preserving the tert-butyl ester functionality. This selective reduction capability makes the compound particularly useful in multistep syntheses.
Condensation Reactions
The formyl group enables Tert-butyl 4-formylbenzoate to participate in various condensation reactions:
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With amines to form imines (Schiff bases) under mild acidic conditions
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With alcohols to yield acetals in the presence of an acid catalyst
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In Wittig reactions to form olefins with specific substitution patterns
Table 2: Key Reactions of Tert-butyl 4-formylbenzoate
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO4 | Acidic medium | 4-tert-butylbenzoic acid derivatives |
| Reduction | NaBH4 | In methanol | 4-tert-butylbenzyl alcohol derivatives |
| Reduction | LiAlH4 | In ether | 4-tert-butylbenzyl alcohol derivatives |
| Condensation with amines | Primary amines | Mild acidic conditions | Imines (Schiff bases) |
| Acetal formation | Alcohols | Acidic medium | Acetals |
Applications in Organic Synthesis
Tert-butyl 4-formylbenzoate serves as a versatile building block in organic synthesis, playing crucial roles in the creation of complex molecules.
As a Building Block
The dual functionality of Tert-butyl 4-formylbenzoate—containing both a formyl group and an ester group—makes it particularly valuable in multistep syntheses. The formyl group can undergo various transformations while the tert-butyl ester remains protected, allowing for selective reactivity. This orthogonal protection strategy is essential in the synthesis of complex molecules where selective transformations are required.
In Condensation Reactions
Tert-butyl 4-formylbenzoate participates in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular structures, particularly in the synthesis of pharmaceutically relevant compounds. The compound's ability to undergo these transformations while maintaining the protected carboxylic acid functionality makes it especially useful in multistep synthesis protocols.
Table 3: Synthetic Applications of Tert-butyl 4-formylbenzoate
| Application | Reaction Type | Significance |
|---|---|---|
| Synthesis of imines | Condensation with amines | Creates new C-N bonds for further transformations |
| Production of acetals | Reaction with alcohols | Protects the aldehyde functionality for selective reactions |
| Formation of olefins | Wittig reaction | Establishes new C-C bonds with defined stereochemistry |
| Synthesis of alcohols | Reduction | Creates versatile intermediates for further functionalization |
Pharmaceutical Applications
Tert-butyl 4-formylbenzoate has significant applications in pharmaceutical research and development, serving as a precursor to various bioactive compounds.
As Precursors to Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have shown potential as:
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Antidiabetic agents: Some derivatives act as inhibitors of α-amylase, which plays a crucial role in carbohydrate metabolism
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Anti-inflammatory drugs: Certain modifications exhibit anti-inflammatory properties, making them candidates for further development
Case Studies in Pharmaceutical Research
A notable example of the compound's pharmaceutical application is the synthesis of pyrazole-based α-amylase inhibitors. Research has demonstrated that these compounds, derived from Tert-butyl 4-formylbenzoate intermediates, exhibit significant inhibitory activity against α-amylase, highlighting their potential as antidiabetic agents.
The versatility of Tert-butyl 4-formylbenzoate in pharmaceutical synthesis stems from its ability to be selectively modified to introduce various pharmacophores while maintaining structural integrity through the protected carboxylic acid functionality.
Material Science Applications
In material science, Tert-butyl 4-formylbenzoate contributes to the development of advanced materials with specialized properties.
Polymer Development
The compound can be incorporated into polymeric materials to enhance specific properties:
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Thermal stability: Polymers containing Tert-butyl 4-formylbenzoate derivatives often show improved resistance to thermal degradation
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Mechanical strength: The rigid aromatic structure contributes to enhanced mechanical properties in the resulting polymers
Coating Applications
Tert-butyl 4-formylbenzoate serves as a precursor for coatings that require specific functional properties:
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UV resistance: Coatings derived from this compound can provide protection against ultraviolet radiation
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Surface modifications: The compound's functional groups allow for surface-specific interactions, enabling tailored coating properties
Table 4: Properties of Materials Derived from Tert-butyl 4-formylbenzoate
| Material Type | Key Properties | Application Areas |
|---|---|---|
| Thermoplastic Polymers | High thermal stability | Automotive parts, electronics |
| Coatings | UV resistance | Protective coatings for surfaces |
| Composite Materials | Enhanced mechanical properties | Structural components |
| Functional Materials | Specific reactivity profiles | Sensors, catalysts |
Biological Activity
Tert-butyl 4-formylbenzoate exhibits various biological activities that make it relevant for biomedical research and potential therapeutic applications.
Antimicrobial Properties
Studies have indicated that Tert-butyl 4-formylbenzoate possesses antimicrobial properties against a range of bacterial strains. This activity suggests potential applications in developing new antibacterial agents. The mechanism of action likely involves the compound's ability to interact with cell membranes, potentially disrupting cellular functions in susceptible organisms.
Cytotoxic Effects
Research has shown that Tert-butyl 4-formylbenzoate may exhibit cytotoxic effects on certain cancer cell lines, suggesting possible applications in cancer therapy research. This cytotoxicity likely stems from the compound's ability to interfere with cellular processes essential for cancer cell proliferation and survival.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which plays an important role in drug metabolism. This property could be significant in drug development and pharmacokinetic studies. Understanding these interactions is crucial for predicting potential drug interactions and optimizing drug delivery systems.
Table 5: Biological Activities of Tert-butyl 4-formylbenzoate
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Interaction with cell membranes | Development of antibacterial agents |
| Cytotoxicity | Effects on cancer cell lines | Cancer therapy research |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | Drug metabolism studies, pharmacokinetics |
Comparison with Similar Compounds
Understanding the relative properties and reactivity of Tert-butyl 4-formylbenzoate compared to similar compounds provides valuable insights for researchers selecting appropriate reagents for specific applications.
Structural Analogs
Several compounds share structural similarities with Tert-butyl 4-formylbenzoate but differ in key functional groups:
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4-formylbenzoic acid: Lacks the tert-butyl ester group, making it more reactive towards nucleophiles and less soluble in organic solvents
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Tert-butyl benzoate: Lacks the formyl group, resulting in different reactivity patterns and fewer synthetic applications
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4-tert-butylbenzaldehyde: Similar structure but lacks the ester functionality, affecting its applications and reactivity profile
| Compound | Key Structural Difference | Relative Reactivity | Primary Applications |
|---|---|---|---|
| Tert-butyl 4-formylbenzoate | Contains both formyl and tert-butyl ester groups | Balanced reactivity | Versatile intermediate in organic synthesis |
| 4-formylbenzoic acid | Has carboxylic acid instead of ester | More reactive towards nucleophiles | Synthesis of carboxylic acid derivatives |
| Tert-butyl benzoate | Lacks formyl group | Less reactive in oxidation/reduction | Ester derivatives, protecting groups |
| 4-tert-butylbenzaldehyde | Lacks ester functionality | Different selectivity in reactions | Aldehyde chemistry, fragrances |
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